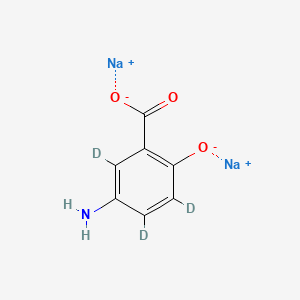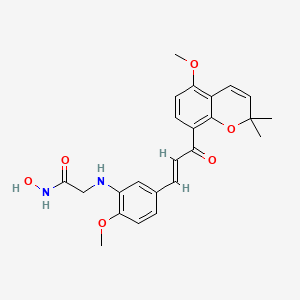
Hydrodolasetron-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrodolasetron-d5 is a deuterated labeled version of hydrodolasetron. It is primarily used as a stable isotope-labeled compound in scientific research. The deuterium labeling helps in tracing and quantifying the compound during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrodolasetron-d5 is synthesized by incorporating deuterium, a stable heavy isotope of hydrogen, into the hydrodolasetron molecule. The specific synthetic routes and reaction conditions for this compound are not widely documented, but it generally involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
Hydrodolasetron-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs of hydrodolasetron .
Scientific Research Applications
Hydrodolasetron-d5 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Helps in studying metabolic pathways and enzyme interactions.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development and quality control of pharmaceuticals
Mechanism of Action
Hydrodolasetron-d5, like its non-deuterated counterpart, acts as a selective serotonin 5-HT3 receptor antagonist. It blocks serotonin both peripherally and centrally at the chemoreceptor trigger zone, preventing nausea and vomiting. The deuterium labeling does not significantly alter its mechanism of action but aids in tracing and quantifying the compound during studies .
Comparison with Similar Compounds
Hydrodolasetron-d5 is compared with other similar compounds like dolasetron and ondansetron:
Dolasetron: Rapidly metabolized to hydrodolasetron, which is the active form.
Ondansetron: Another 5-HT3 receptor antagonist used for similar indications.
Similar Compounds
- Dolasetron
- Ondansetron
- Granisetron
- Palonosetron
This compound stands out due to its deuterium labeling, making it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(10-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 2,4,5,6,7-pentadeuterio-1H-indole-3-carboxylate |
InChI |
InChI=1S/C19H22N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,18,20,22H,5-8,10H2/i1D,2D,3D,4D,9D |
InChI Key |
MLWGAEVSWJXOQJ-NEKQGQCZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C(=O)OC3CC4CC5CC(C3)N4CC5O)[2H])[2H] |
Canonical SMILES |
C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



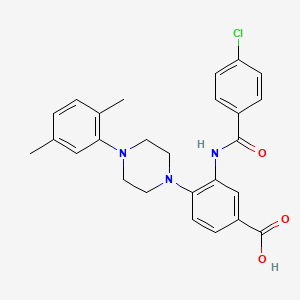
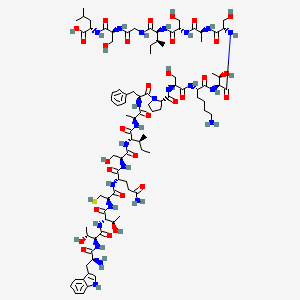
![[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12378987.png)
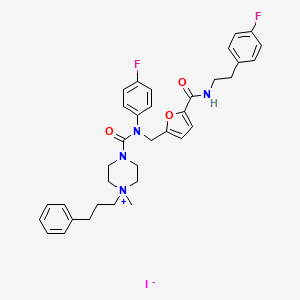


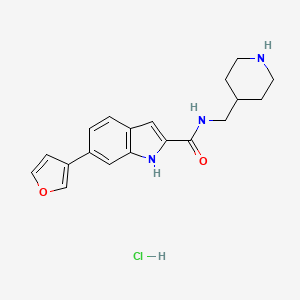
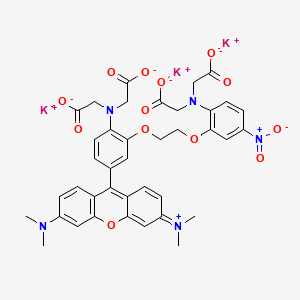
![1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine](/img/structure/B12379026.png)
![2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B12379030.png)
